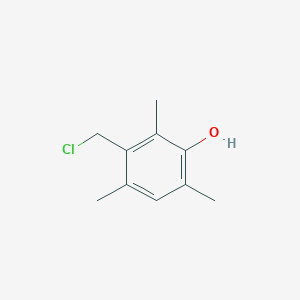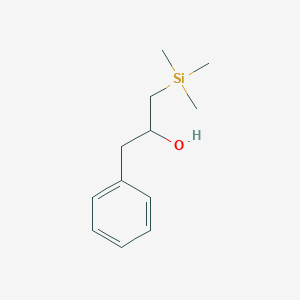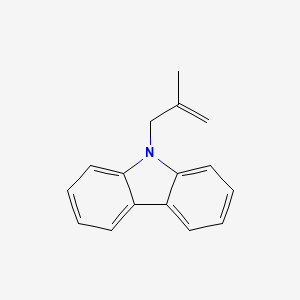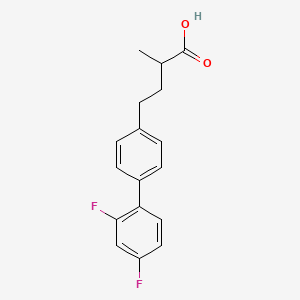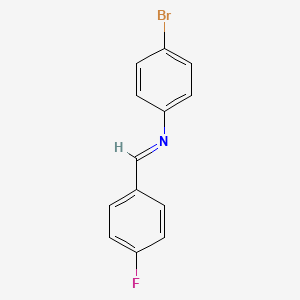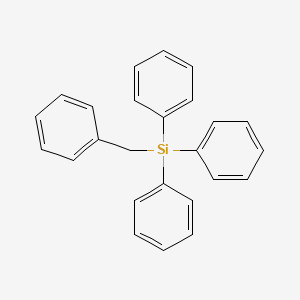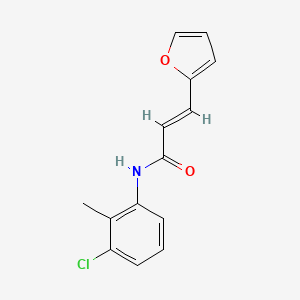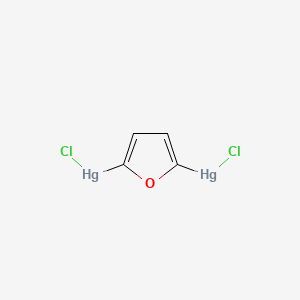
2,5-Bis(chloromercuri)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(chloromercuri)furan is an organomercury compound with the chemical formula C4H2Cl2Hg2O It is a derivative of furan, where two hydrogen atoms at the 2 and 5 positions are replaced by chloromercuri groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromercuri)furan typically involves the reaction of furan with mercuric chloride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product. The general reaction can be represented as follows:
C4H4O+2HgCl2→C4H2Cl2Hg2O+2HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(chloromercuri)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloromercuri groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the mercury atoms can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form more complex organomercury compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as thiols, amines, and phosphines can react with this compound under mild conditions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the mercury atoms.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the mercury atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while oxidation and reduction reactions can produce different oxidation states of mercury.
Scientific Research Applications
2,5-Bis(chloromercuri)furan has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organomercury compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions of mercury with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It has applications in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mechanism of Action
The mechanism of action of 2,5-Bis(chloromercuri)furan involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes, proteins, and other biomolecules, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromercuri)furan
- 2,8-Bis(chloromercuri)dibenzofuran
- 2-(chloromercuri)furan
- 5-(chloromercuri)-2,3-dibromofuran
Uniqueness
2,5-Bis(chloromercuri)furan is unique due to the presence of two chloromercuri groups at the 2 and 5 positions of the furan ring. This structural feature imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various ligands. Compared to similar compounds, it offers a broader range of applications in scientific research and industrial processes.
Properties
CAS No. |
6270-99-1 |
|---|---|
Molecular Formula |
C4H2Cl2Hg2O |
Molecular Weight |
538.14 g/mol |
IUPAC Name |
chloro-[5-(chloromercurio)furan-2-yl]mercury |
InChI |
InChI=1S/C4H2O.2ClH.2Hg/c1-2-4-5-3-1;;;;/h1-2H;2*1H;;/q;;;2*+1/p-2 |
InChI Key |
BVMMYNWZWDKHIS-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(OC(=C1)[Hg]Cl)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)



